2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility of the product .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth and proliferation of cancer cells. Additionally, the compound may interact with enzymes and receptors involved in microbial and fungal growth, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- **2-({5-[(Cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorobenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the 3-fluorophenyl group enhances its potential as an anticancer agent, while the cyclohexylcarbamoylamino group contributes to its stability and bioavailability .
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S2/c18-11-5-4-8-13(9-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,19,24)(H2,20,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPAOOHXUTWZMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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